molecular formula C13H9F6N5O4S B114255 Tritosulfuron CAS No. 142469-14-5

Tritosulfuron

Cat. No.: B114255
CAS No.: 142469-14-5
M. Wt: 445.3 g/mol
InChI Key: KVEQCVKVIFQSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tritosulfuron is a sulfonylurea herbicide primarily used to control a wide range of broad-leaved weeds in cereals and other crops. It is moderately soluble in water and has low volatility, making it an effective and environmentally friendly option for agricultural use. This compound was introduced in 2002 and has since been widely adopted in various countries for its efficacy in weed control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tritosulfuron involves the reaction of 2-(trifluoromethyl)benzenesulfonamide with 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The final product is obtained as a water-dispersible granule, which is then packaged for agricultural use .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

1-[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-3-[2-(trifluoromethyl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F6N5O4S/c1-28-11-21-8(13(17,18)19)20-9(23-11)22-10(25)24-29(26,27)7-5-3-2-4-6(7)12(14,15)16/h2-5H,1H3,(H2,20,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEQCVKVIFQSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F6N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057975
Record name Tritosulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142469-14-5
Record name Tritosulfuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142469-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tritosulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142469145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tritosulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, N-[[[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]amino]carbonyl]-2-(trifluoromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.874
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRITOSULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9927AJG71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tritosulfuron
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tritosulfuron
Reactant of Route 3
Reactant of Route 3
Tritosulfuron
Reactant of Route 4
Reactant of Route 4
Tritosulfuron
Reactant of Route 5
Reactant of Route 5
Tritosulfuron
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tritosulfuron
Customer
Q & A

Q1: What is the primary mechanism of action of tritosulfuron?

A1: this compound, like other sulfonylurea herbicides, acts by inhibiting the acetolactate synthase (ALS) enzyme. [, , , ] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in plants. [, ]

Q2: What are the downstream effects of ALS inhibition by this compound?

A2: Inhibiting ALS disrupts BCAA synthesis, leading to a shortage of these essential amino acids. [, ] This deficiency halts cell division and growth in susceptible plants, ultimately resulting in their death. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H17F3N4O7S, and its molecular weight is 486.42 g/mol. []

Q4: Is there information available on the spectroscopic data of this compound?

A4: The provided research papers do not delve into detailed spectroscopic characterizations like NMR or IR data for this compound.

Q5: Does this compound exhibit any catalytic properties?

A5: this compound primarily functions as an enzyme inhibitor and doesn't possess inherent catalytic properties. Its mode of action revolves around binding to and inhibiting the ALS enzyme rather than catalyzing chemical reactions.

Q6: What are the primary applications of this compound?

A8: this compound is mainly used as a herbicide to control broadleaf weeds in cereal crops like wheat, barley, and maize. [, , , , , , , ] It is often applied post-emergence and is known for its selectivity towards specific crops. [, , , ]

Q7: Has computational chemistry been used to study this compound?

A9: While the provided research primarily focuses on field trials and analytical methods, computational chemistry approaches like QSAR (Quantitative Structure-Activity Relationship) modeling could be valuable in understanding the relationship between this compound's structure and its herbicidal activity. [] Such studies can help predict the efficacy and selectivity of potential analogs and guide the development of new sulfonylurea herbicides.

Q8: What are the common formulation strategies employed for this compound?

A11: this compound is often formulated as water-dispersible granules (WG) for easy handling and application. [, , ] Adjuvants are commonly added to improve its efficacy by enhancing its uptake and translocation within the target weeds. [, , , ] Research highlights the importance of adjuvant selection, as certain adjuvants like methyl ester-based ones can significantly boost this compound's performance. []

Q9: What are the SHE (Safety, Health, and Environment) regulations surrounding the use of this compound?

A12: Regulatory agencies like the European Food Safety Authority (EFSA) assess the potential risks of pesticides like this compound to human health and the environment before granting registration. [] This assessment includes evaluating its toxicity, potential for bioaccumulation, and impact on non-target organisms. [, ] Farmers must adhere to label instructions and implement responsible practices, such as using appropriate buffer zones near water bodies, to minimize any adverse effects on the environment. []

Q10: Is there information available on the pharmacokinetics (absorption, distribution, metabolism, excretion) of this compound?

A10: The research papers provided don't delve into detailed pharmacokinetic studies in animals or humans. Understanding the ADME properties of this compound is crucial in assessing its potential risks to humans and the environment.

Q11: Are there any known cases of weed resistance to this compound?

A15: While this compound has been effective in controlling various weed species, continuous use of any herbicide can lead to the development of resistance. [, ] There is evidence of certain weed populations, like Bifora radians, developing resistance to ALS-inhibiting herbicides, including this compound. [] This highlights the need for integrated weed management strategies, such as crop rotation, mechanical weed control methods, and the use of herbicides with different modes of action to delay or prevent the onset of resistance. [, ]

Q12: What is the toxicological profile of this compound?

A16: While the provided research doesn't detail specific toxicological data, pesticides undergo rigorous safety evaluations before registration. [, , ] This typically involves acute and chronic toxicity studies in animals to determine its potential hazards to humans, wildlife, and the environment. [, ]

Q13: What analytical methods are commonly used to detect and quantify this compound?

A17: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is a widely used technique for analyzing this compound residues in various matrices like water and soil. [, ] This method offers high sensitivity and selectivity for quantifying this compound at trace levels. [, ] Other methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), can provide even greater sensitivity and selectivity. [, ] These analytical methods are essential for monitoring this compound levels in environmental samples and ensuring its safe use in agriculture.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.